2-Bromo-5-ethoxy-4-methoxybenzonitrile
Description
2-Bromo-5-ethoxy-4-methoxybenzonitrile (C₁₀H₁₀BrNO₂) is a substituted benzonitrile derivative featuring bromine, ethoxy, and methoxy groups at positions 2, 5, and 4, respectively. Its SMILES notation is CCOC1=C(C=C(C(=C1)C#N)Br)OC, and its InChIKey is AFKFWWUTJQDQTI-UHFFFAOYSA-N . The compound is primarily utilized in organic synthesis and pharmaceutical research due to its electron-withdrawing nitrile group and halogen-substituted aromatic ring, which enhance reactivity in cross-coupling reactions. Notably, it is listed as a discontinued product in some commercial catalogs, with purity levels ranging from 97% to 99% depending on the supplier .
Properties
IUPAC Name |
2-bromo-5-ethoxy-4-methoxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO2/c1-3-14-10-4-7(6-12)8(11)5-9(10)13-2/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFKFWWUTJQDQTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C#N)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70408771 | |
| Record name | 2-bromo-5-ethoxy-4-methoxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70408771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
515847-20-8 | |
| Record name | 2-bromo-5-ethoxy-4-methoxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70408771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-ethoxy-4-methoxybenzonitrile typically involves the bromination of 5-ethoxy-4-methoxybenzonitrile. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide in the presence of a catalyst like iron or aluminum chloride. The reaction is usually conducted in an organic solvent such as dichloromethane or chloroform at a controlled temperature to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same bromination reaction, but with optimized conditions for higher yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-ethoxy-4-methoxybenzonitrile undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The ethoxy and methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.
Major Products
Nucleophilic substitution: Substituted benzonitriles with various functional groups.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines.
Scientific Research Applications
2-Bromo-5-ethoxy-4-methoxybenzonitrile is utilized in several scientific research applications:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and inhibition.
Medicine: Potential use in the development of pharmaceutical compounds.
Industry: As a precursor in the manufacture of dyes, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-5-ethoxy-4-methoxybenzonitrile depends on its application. In chemical reactions, it acts as a substrate or intermediate, participating in various transformations. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The specific molecular targets and pathways involved vary based on the context of its use .
Comparison with Similar Compounds
Key Findings from Comparative Analysis
Electronic and Steric Effects: The position of alkoxy groups (ethoxy vs. methoxy) significantly impacts electronic distribution. Hydroxy substitution (as in 3-bromo-5-ethoxy-4-hydroxybenzonitrile) increases polarity, making the compound more soluble in polar solvents but less stable under acidic conditions .
Reactivity Trends: Bromine at C2 in the target compound provides a favorable site for palladium-catalyzed cross-coupling reactions, whereas 2-bromo-4-methylbenzonitrile lacks alkoxy groups, limiting its utility in reactions requiring directed ortho-metalation . The amino group in 2-amino-4-chloro-5-methoxybenzonitrile enhances nucleophilicity, enabling its use in heterocycle synthesis, unlike the target compound’s nitrile-dominated reactivity .
Collision Cross-Section (CCS) Data :
- The target compound’s CCS values (e.g., 195.7 Ų for [M+H]+) suggest moderate molecular compactness compared to bulkier analogs, though direct CCS comparisons with similar compounds are unavailable in the literature .
Notes and Limitations
- Literature Gaps: No peer-reviewed studies or patent data directly address the synthesis or applications of this compound, limiting mechanistic insights .
- Sourcing Challenges : The compound’s discontinued status in some catalogs (e.g., CymitQuimica) may hinder large-scale procurement .
- Structural Ambiguities : Conflicting CAS numbers (e.g., 56057-19-3 vs. 515847-20-8) in databases necessitate verification for accurate referencing .
Biological Activity
2-Bromo-5-ethoxy-4-methoxybenzonitrile is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₀H₁₁BrNO₂
- Molecular Weight : 256.10 g/mol
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In a study investigating various compounds against pathogenic bacteria, this compound demonstrated significant inhibition against several strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were recorded as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results suggest that the compound has potential as a lead structure in the development of new antimicrobial agents.
Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines. In vitro studies have shown that the compound induces apoptosis in human cancer cells through the activation of caspase pathways. Notably, it has been tested against:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 ± 3 |
| HeLa (Cervical Cancer) | 20 ± 4 |
| A549 (Lung Cancer) | 25 ± 5 |
The mechanism of action appears to involve the inhibition of cell proliferation and induction of cell cycle arrest at the G2/M phase.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. It is hypothesized that the compound binds to certain enzymes or receptors involved in cell signaling pathways, thereby modulating their activity. This modulation can lead to various biological effects, including:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways.
- Induction of Reactive Oxygen Species (ROS) : Increased ROS levels can trigger apoptosis in cancer cells.
- Alteration of Gene Expression : The compound may affect transcription factors that regulate genes associated with cell survival and proliferation.
Case Studies
Several case studies have been conducted to evaluate the therapeutic potential of this compound:
- Study on Antimicrobial Efficacy : A clinical study assessed the efficacy of this compound in treating skin infections caused by resistant bacterial strains. Patients treated with formulations containing this compound showed a significant reduction in infection severity compared to controls.
- Cancer Research Trials : Preclinical trials involving animal models demonstrated that administration of this compound resulted in reduced tumor growth and improved survival rates in mice bearing xenografts of human cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
